2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide
Overview
Description
2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCAN and is a hydrazone derivative. DCAN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of DCAN is not fully understood. However, studies have shown that DCAN inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, DCAN reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
DCAN has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that DCAN inhibits the activity of COX-2, which is involved in the production of prostaglandins, thereby reducing inflammation. DCAN has also been found to inhibit the growth of cancer cells and induce apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of DCAN.
Advantages and Limitations for Lab Experiments
DCAN has several advantages for lab experiments. It is easy to synthesize and is relatively stable. DCAN is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also limitations to using DCAN in lab experiments. It is important to note that DCAN has not been extensively studied, and its mechanism of action is not fully understood. Further studies are needed to fully understand the potential of DCAN in scientific research.
Future Directions
There are several potential future directions for the study of DCAN. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of DCAN. Another potential direction is to study the potential of DCAN as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of DCAN. Understanding the mechanism of action will provide insight into the potential of DCAN in scientific research.
Scientific Research Applications
DCAN has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. DCAN has also been studied for its potential use as an anti-cancer drug. Studies have shown that DCAN inhibits the growth of cancer cells and induces apoptosis.
properties
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)acetyl]amino]-3-(3-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O4/c16-12-5-4-9(6-13(12)17)7-14(22)19-20-15(23)18-10-2-1-3-11(8-10)21(24)25/h1-6,8H,7H2,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQOCKRPTRIOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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